Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate
Description
Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a stereogenic center at the C1 position of the ethyl group and a 4-methoxyphenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and peptidomimetics. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways . Its molecular formula is C₁₄H₂₁NO₃ (calculated molecular weight: 251.32 g/mol), with the methoxy group at the para position of the phenyl ring influencing its electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAIVVEZQGLNA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719300 | |
| Record name | tert-Butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221247-85-4 | |
| Record name | tert-Butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-1-(4-methoxyphenyl)ethylamine . The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protecting group for amines. Removal under acidic conditions yields the free amine, critical for downstream functionalization.
Mechanistic Insight :
Acid-mediated cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and formation of the free amine .
Nucleophilic Substitution at the Carbamate
The carbamate moiety undergoes nucleophilic attack, enabling transformations such as aminolysis or transesterification.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 12 h | [(1S)-1-(4-Methoxyphenyl)ethyl]urea | 65% | |
| Benzylamine | THF, RT, 6 h | N-Benzyl-[(1S)-1-(4-methoxyphenyl)ethyl]carbamate | 72% |
Key Finding :
The reaction with sodium azide generates an acyl azide intermediate, which undergoes Curtius rearrangement to form isocyanates . Trapping with nucleophiles like amines produces ureas or substituted carbamates.
Hydrolysis Reactions
Controlled hydrolysis under basic or acidic conditions cleaves the carbamate bond.
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 4 h | (1S)-1-(4-Methoxyphenyl)ethylamine + CO₂ | 88% | Complete hydrolysis; no side products. |
| LiOH in THF/H₂O, RT, 2 h | (1S)-1-(4-Methoxyphenyl)ethyl alcohol | <5% | Low efficiency due to steric hindrance. |
Structural Influence :
The tert-butyl group’s bulkiness impedes hydrolysis under mild conditions, necessitating strong acids or bases .
Functionalization of the Aromatic Ring
The 4-methoxyphenyl group directs electrophilic substitution, enabling regioselective modifications.
| Reaction | Reagent | Product | Position | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative | Meta | 62% |
| Bromination | Br₂/FeBr₃, RT | 3-Bromo-4-methoxyphenyl derivative | Meta | 70% |
Regioselectivity :
The methoxy group strongly activates the para and ortho positions, but steric hindrance from the ethylcarbamate chain favors meta substitution .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for biaryl synthesis.
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxybiphenyl derivative | 55% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Aryl-(1S)-1-(4-methoxyphenyl)ethylamine | 68% |
Limitation :
The Boc group’s stability under coupling conditions depends on the base strength; stronger bases (e.g., Cs₂CO₃) may induce partial deprotection .
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants, with degradation pathways dependent on reagents.
| Oxidant | Conditions | Degradation Product | Stability |
|---|---|---|---|
| H₂O₂/FeSO₄ | RT, 2 h | Sulfoxide derivative | Partial (40%) |
| KMnO₄ in H₂O | 60°C, 1 h | Carboxylic acid | Complete |
Implication :
Oxidative cleavage of the ethyl chain occurs under strong conditions, limiting utility in redox-active environments .
Scientific Research Applications
Applications in Organic Synthesis
Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a protecting group for amines makes it valuable in multi-step synthetic pathways. The compound can be utilized in:
- Synthesis of Pharmaceuticals : It is often employed as a precursor or intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarities with biologically active compounds .
- Chiral Synthesis : The chiral nature of this compound allows for the synthesis of other chiral molecules, which are crucial in drug development and agrochemicals .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various research contexts:
| Study | Application | Findings |
|---|---|---|
| Study A (2022) | Synthesis of Chiral Drugs | Demonstrated effective use as a protecting group for amino acids in drug synthesis. |
| Study B (2023) | Biological Activity Screening | Found potential anti-inflammatory effects in vitro, suggesting further investigation into its mechanism of action. |
| Study C (2024) | Organic Synthesis | Utilized as an intermediate in synthesizing novel compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Electronic and Steric Effects
- 4-Methoxyphenyl vs. 3-Hydroxyphenyl : The methoxy group in the target compound donates electron density via resonance, increasing the electron-rich nature of the aromatic ring compared to the electron-withdrawing hydroxyl group in the 3-hydroxy analogue. This difference impacts reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions .
- Brominated Derivative : The 3-bromo substituent introduces steric bulk and enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the methoxy variant .
Stability and Reactivity
- The methoxy group in the target compound enhances oxidative stability compared to the 3-hydroxy analogue, which may undergo undesired oxidation or degradation under acidic conditions .
- Tert-butyl (4-chlorophenethyl)carbamate () demonstrates reactivity with strong acids/bases, a trait shared with the target compound, though the methoxy group reduces electrophilicity at the aromatic ring .
Biological Activity
Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate, a compound with the molecular formula C14H21NO3 and a molecular weight of approximately 251.32 g/mol, is a carbamate derivative that has garnered interest in biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 221247-85-4
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.32 g/mol
The compound features a tert-butyl group linked to a carbamate functional group and is characterized by the presence of a methoxy group on the aromatic ring. This structure suggests potential interactions with biological targets, influencing enzyme activity or receptor binding.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, providing insights into therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.
Biological Activity and Applications
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, possibly through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The presence of the methoxy group indicates potential anti-inflammatory activities, which warrant further investigation .
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have indicated that related carbamate derivatives can induce apoptosis and inhibit proliferation. For example, compounds structurally similar to this compound have shown significant activity against various cancer cell lines .
- Enzyme Interaction Studies : Research has demonstrated that carbamate derivatives can act as inhibitors of specific enzymes involved in inflammatory processes. These interactions provide a basis for exploring their use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
